1,4-Dioxepan-6-amine hydrochloride
Description
Properties
IUPAC Name |
1,4-dioxepan-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-5-3-7-1-2-8-4-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKCZGYGBFKDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394042-38-6 | |
| Record name | 1,4-dioxepan-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Elucidation Studies of 1,4 Dioxepan 6 Amine Hydrochloride
Advanced Spectroscopic Techniques for Structural Characterization
The precise arrangement of atoms and functional groups within 1,4-Dioxepan-6-amine (B1426246) hydrochloride is elucidated through the application of sophisticated spectroscopic methods. These techniques provide detailed information on the electronic environment of individual atoms and the vibrational characteristics of chemical bonds, which together form a comprehensive structural portrait of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of 1,4-Dioxepan-6-amine hydrochloride, the protons on the seven-membered ring and the amine group exhibit distinct chemical shifts due to their unique electronic environments. The protons on carbons adjacent to the two ether oxygen atoms (C5 and C7, and C2 and C3) are deshielded and are expected to resonate downfield, typically in the range of 3.5-4.5 ppm. The proton on the carbon bearing the amine group (C6-H) is also shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The protons of the ammonium (B1175870) group (-NH₃⁺) are often broad and their chemical shift is highly dependent on the solvent and concentration, but they typically appear in the 7.0-8.5 ppm region. Hydrogens on carbons adjacent to an amine group typically appear in the 2.3-3.0 ppm range. libretexts.org The signals for the dioxepane ring protons would likely appear as complex multiplets due to spin-spin coupling with neighboring protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -O-CH₂-CH₂-O- | ~3.7 | Multiplet |
| -O-CH₂-CH(N)- | ~3.8 - 4.2 | Multiplet |
| -CH(NH₃⁺)- | ~3.0 - 3.5 | Multiplet |
| -NH₃⁺ | ~7.0 - 8.5 | Broad Singlet |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The data presented is based on typical values for similar functional groups.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. Carbons bonded to electronegative oxygen atoms (C2, C3, C5, and C7) are significantly deshielded and are expected to appear in the downfield region of the spectrum, typically between 60-80 ppm. The carbon atom directly attached to the nitrogen (C6) will also be deshielded, with an expected chemical shift in the 40-60 ppm range. Carbons directly attached to a nitrogen atom typically appear in the 10-65 ppm region of a ¹³C NMR spectrum. libretexts.org
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C2, C3 | ~70 - 80 |
| C5, C7 | ~70 - 80 |
| C6 | ~40 - 60 |
Note: The expected chemical shifts are estimations based on the analysis of similar structures and functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
The formation of the hydrochloride salt of the primary amine results in an ammonium ion (-NH₃⁺). This group has characteristic stretching and bending vibrations in the IR spectrum. The N-H stretching vibrations of a primary amine hydrochloride typically appear as a broad, strong absorption in the range of 2800-3200 cm⁻¹. This broadness is a result of extensive hydrogen bonding. The formation of an amine salt can lead to complex "ammonium" bands in the IR spectrum. researchgate.net Additionally, an N-H bending vibration (asymmetric) is expected around 1600-1620 cm⁻¹, and a symmetric bending vibration is typically observed near 1500-1550 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |
| N-H Bend (Asymmetric) | 1600 - 1620 | Medium |
| N-H Bend (Symmetric) | 1500 - 1550 | Medium |
Note: The exact positions and shapes of these bands can be influenced by hydrogen bonding and the crystalline state of the sample.
The 1,4-dioxepane ring contains C-O-C ether linkages and C-H bonds within its alkyl structure, which give rise to distinct IR absorptions. A strong, characteristic C-O-C stretching band for the ether groups is expected to be prominent in the 1050-1150 cm⁻¹ region. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups in the ring will appear as sharp peaks in the 2850-2960 cm⁻¹ range. Furthermore, C-H bending (scissoring and rocking) vibrations for the methylene groups are anticipated in the 1400-1480 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong, Sharp |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
| C-H Bend (Alkyl) | 1400 - 1480 | Variable |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the active species observed in the mass spectrometer is the protonated cation, [C₅H₁₁NO₂ + H]⁺.
The molecular formula of 1,4-Dioxepan-6-amine is C₅H₁₁NO₂, with a monoisotopic mass of 117.07898 Da. bldpharm.com The hydrochloride salt has the formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . biosynth.comcam.ac.uk In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the free amine plus a proton.
Predicted mass spectrometry data for the protonated molecule and other common adducts are valuable in the absence of published experimental spectra. bldpharm.com These predictions are based on computational algorithms that calculate the exact mass of different ionic species.
Table 1: Predicted Mass Spectrometry Data for 1,4-Dioxepan-6-amine Adducts bldpharm.com
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 118.08626 |
| [M+Na]⁺ | 140.06820 |
| [M+NH₄]⁺ | 135.11280 |
The fragmentation of the [M+H]⁺ ion would likely proceed through pathways that are characteristic of cyclic ethers and amines. Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation route for amines. Additionally, the dioxepane ring could undergo ring-opening reactions followed by the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O). A plausible fragmentation would be the loss of a molecule of water from the protonated species, leading to an ion at m/z 100.07624. bldpharm.com
X-ray Crystallography for Solid-State Structure Determination
While no publically available crystal structure for this compound has been reported, a theoretical analysis based on the principles of X-ray crystallography and the molecule's structure can provide insight into its expected solid-state characteristics. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. uni.lu
In the crystalline state, the protonated amine group (-NH₃⁺) of the 1,4-Dioxepan-6-amine cation would act as a hydrogen bond donor. The chloride anion (Cl⁻) is a strong hydrogen bond acceptor. Consequently, the crystal packing is expected to be dominated by strong N-H···Cl hydrogen bonds. These interactions are crucial in stabilizing the crystal lattice, as seen in similar amine hydrochloride structures like (E)-doxepin hydrochloride, where a strong discrete hydrogen bond exists between the protonated nitrogen and the chloride anion. crystallography.netcrystallography.net
The seven-membered 1,4-dioxepane ring is flexible and can adopt several low-energy conformations. The most common conformations for seven-membered rings are the chair, boat, and twist-chair forms. In the solid state, the molecule will adopt the conformation that allows for the most stable crystal packing, which is often the one with the lowest conformational energy, but can be influenced by the aforementioned intermolecular interactions.
For the related morpholine (B109124) ring (a six-membered ring), a chair conformation is often observed. For the seven-membered dioxepane ring, a twist-chair conformation is often the most stable, as it minimizes both angular and torsional strain. The specific conformation of this compound in the crystalline state would be definitively determined by the interplay between these intrinsic conformational preferences and the packing forces dictated by the strong intermolecular hydrogen bonds with the chloride anion.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-Dioxepan-6-amine |
| (E)-doxepin hydrochloride |
| Formaldehyde |
| Ethylene oxide |
Computational Chemistry and Theoretical Investigations of 1,4 Dioxepan 6 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to provide detailed insights into molecular geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. libretexts.org Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties of the system can be derived, offering an excellent balance of accuracy and computational cost. researchgate.net
For 1,4-Dioxepan-6-amine (B1426246) hydrochloride, a geometry optimization using a DFT method, such as B3LYP with a suitable basis set like 6-31G(d), would be performed to locate the molecule's lowest energy structure. nih.gov This process systematically adjusts the positions of all atoms until a stationary point on the potential energy surface is found, representing a stable conformation. The output provides precise data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is not available, a representative table of what a DFT optimization might yield for the protonated amine in a stable chair-like conformation is presented below.
Interactive Table: Representative DFT-Calculated Geometry Parameters for 1,4-Dioxepan-6-amine Hydrochloride
This table presents hypothetical, yet chemically reasonable, values for the key geometric parameters of the molecule's most stable conformation as would be predicted by DFT calculations. Actual values would vary based on the specific level of theory and basis set used.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C-O | ~1.43 Å | |
| C-C | ~1.54 Å | |
| C-N | ~1.49 Å | |
| N-H | ~1.02 Å | |
| **Bond Angles (°) ** | ||
| C-O-C | ~112° | |
| O-C-C | ~110° | |
| C-C-C | ~114° | |
| C-C-N | ~111° | |
| Dihedral Angles (°) | ||
| C-O-C-C | Variable (defines ring pucker) | |
| O-C-C-N | ~60° or ~180° (gauche/anti) |
Seven-membered rings like 1,4-dioxepane are highly flexible and can exist in multiple conformations. researchgate.net Theoretical studies on the parent 1,4-dioxepane ring indicate that the most stable conformations are from the twist-chair (TC) family. The boat-chair and various boat forms are generally higher in energy. The energy landscape connects these conformers through transition states, revealing the pathways and energy barriers for interconversion. libretexts.org
For this compound, the presence of the aminium group at the C6 position would be expected to favor a conformation where this bulky substituent occupies a pseudo-equatorial position to minimize steric strain (1,3-diaxial interactions). The conformational equilibrium would therefore be dominated by the twist-chair conformer that best accommodates this arrangement.
Interactive Table: Predicted Relative Conformational Energies for the 1,4-Dioxepane Ring
Based on data for analogous seven-membered rings, this table illustrates the expected energy differences between the primary conformations. The amine hydrochloride substituent would further influence these energies.
| Conformation Family | Specific Conformer | Predicted Relative Energy (kcal/mol) | Population at 298 K (Illustrative) |
| Twist-Chair (TC) | Equatorial-Substituent TC | 0.0 (Reference) | >95% |
| Twist-Chair (TC) | Axial-Substituent TC | ~2.0 - 4.0 | <5% |
| Twist-Boat (TB) | Equatorial-Substituent TB | ~1.5 - 3.0 | <1% |
| Boat (B) | - | >5.0 | <0.1% |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its flexibility and conformational dynamics in a simulated environment (e.g., in a solvent like water). youtube.comyoutube.com
An MD simulation of this compound, typically solvated in a box of water molecules with a counter-ion (Cl⁻), would reveal the molecule's dynamic nature. nih.gov The simulation would track the atomic motions over time (from nanoseconds to microseconds), governed by a classical force field.
Key findings from such a simulation would include:
Ring Flexibility: The simulation would show the dioxepane ring undergoing constant flexing and puckering, primarily oscillating within the low-energy twist-chair conformational space.
Conformational Transitions: Over longer simulation times, it might be possible to observe rare transitions from the dominant twist-chair form to higher-energy twist-boat conformations, allowing for the calculation of the free energy barrier between these states.
Solvent Interactions: The simulation would detail the hydrogen bonding network between the aminium group (-NH₃⁺), the ether oxygens, and the surrounding water molecules, as well as the positioning of the chloride ion.
Root-Mean-Square Fluctuation (RMSF): Analysis of the RMSF for each atom would quantify the flexibility of different parts of the molecule. It would be expected that the atoms in the seven-membered ring would show significant fluctuation, while the C-N bond and the aminium group itself would be more constrained.
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides powerful tools for predicting where and how a molecule is likely to react. This is often achieved by analyzing the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP). wuxiapptec.com
The HOMO (Highest Occupied Molecular Orbital) represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO (Lowest Unoccupied Molecular Orbital) indicates the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. schrodinger.comlibretexts.org
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.com For this compound, the MEP map would be expected to show:
Electronegative (Red) Regions: Concentrated around the two ether oxygen atoms and the free chloride anion, indicating areas with a surplus of electron density that are susceptible to electrophilic attack.
Electropositive (Blue) Regions: Concentrated on the hydrogen atoms of the protonated amine group (-NH₃⁺), highlighting the most acidic protons and the primary site for interaction with nucleophiles or bases.
These analyses would predict that the most likely reaction pathways would involve the nucleophilic ether oxygens or deprotonation of the acidic aminium group.
Interactive Table: Representative Frontier Orbital Energies
This table provides illustrative energy values for the frontier orbitals as would be calculated by DFT. These values are crucial for predicting chemical reactivity and electronic properties.
| Orbital | Predicted Energy (eV) | Significance |
| HOMO | ~ -8.0 to -9.5 | Location of most reactive electrons (likely on ether oxygens) |
| LUMO | ~ 1.0 to 2.5 | Site for electron acceptance (likely antibonding orbitals) |
| HOMO-LUMO Gap | ~ 9.0 to 12.0 | Indicator of kinetic stability and electronic transition energy |
Theoretical Spectroscopic Property Prediction for Experimental Validation
A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret and validate experimental results. DFT calculations can provide reliable predictions of vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts. wuxiapptec.com
After a geometry optimization, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic displacements to generate a Hessian matrix. Diagonalizing this matrix yields the molecule's normal modes of vibration and their corresponding frequencies. These theoretical frequencies can be compared with experimental IR or Raman spectra to confirm the structure and aid in peak assignment.
Interactive Table: Predicted Key Vibrational Frequencies for this compound
This table lists the expected vibrational modes and their approximate frequencies. These values are based on typical functional group frequencies and would be refined by specific DFT calculations.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | -NH₃⁺ (Ammonium) | 3100 - 3300 |
| C-H Stretch | Aliphatic | 2850 - 3000 |
| N-H Bend | -NH₃⁺ (Ammonium) | 1500 - 1650 |
| C-O-C Stretch | Ether | 1050 - 1150 |
| C-N Stretch | Amine | 1020 - 1250 |
Theoretical NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). mdpi.com The calculation determines the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These shielding values are then converted to chemical shifts (δ, in ppm) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.orglibretexts.org
Predicting the ¹H and ¹³C NMR spectra is invaluable for structure elucidation. For this compound, one would expect distinct signals for the protons and carbons in different chemical environments. For instance, the protons on carbons adjacent to the ether oxygens (C5, C7, C2, C3) would be deshielded and appear downfield compared to typical alkane protons. The proton at C6 would be further shifted due to the adjacent electron-withdrawing ammonium (B1175870) group.
Interactive Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts
This table shows representative chemical shift values based on established principles of NMR spectroscopy. These predictions serve as a guide for interpreting experimental spectra.
| Nucleus | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbon/Proton | C2/H2 | ~3.7 - 4.0 | ~65 - 75 |
| Carbon/Proton | C3/H3 | ~3.7 - 4.0 | ~65 - 75 |
| Carbon/Proton | C5/H5 | ~3.8 - 4.2 | ~70 - 80 |
| Carbon/Proton | C6/H6 | ~3.2 - 3.6 | ~45 - 55 |
| Carbon/Proton | C7/H7 | ~3.8 - 4.2 | ~70 - 80 |
Chemical Reactivity and Derivatization of 1,4 Dioxepan 6 Amine Hydrochloride
Reactions at the Amine Functionality
The primary amine group in 1,4-Dioxepan-6-amine (B1426246) hydrochloride is a key handle for a variety of chemical modifications, allowing for the construction of more complex molecular architectures. As the hydrochloride salt, a base is typically required to liberate the free amine for reaction.
Amidation and Urethane Formation
The nucleophilic nature of the primary amine readily allows for the formation of amides and urethanes upon reaction with suitable electrophiles.
Amidation: The reaction of 1,4-Dioxepan-6-amine with acylating agents such as acyl chlorides or anhydrides is expected to proceed smoothly in the presence of a base to yield the corresponding N-(1,4-dioxepan-6-yl)amides. While specific examples with 1,4-Dioxepan-6-amine hydrochloride are not prevalent in the literature, this transformation is a fundamental reaction of primary amines. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).
Urethane Formation: The synthesis of urethanes (or carbamates) can be achieved by reacting 1,4-Dioxepan-6-amine with chloroformates or other carbamoylating agents. This reaction provides a means to install a carbamate (B1207046) functionality, which is a common motif in medicinal chemistry. For instance, reaction with an appropriate chloroformate in the presence of a base would yield the corresponding carbamate derivative.
A related reaction involves the formation of ureas. Symmetrical or unsymmetrical ureas can be synthesized from 1,4-Dioxepan-6-amine. A common method involves the reaction of the amine with an isocyanate. Alternatively, reaction with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole (CDI), followed by the addition of another amine, can be employed to generate ureas.
Table 1: Representative Amidation and Urethane Formation Reactions
| Reactant of 1,4-Dioxepan-6-amine | Reagent | Product Type |
|---|---|---|
| Acetyl chloride | Base (e.g., triethylamine) | N-acetyl-1,4-dioxepan-6-amine |
| Benzoyl chloride | Base (e.g., pyridine) | N-benzoyl-1,4-dioxepan-6-amine |
| Ethyl chloroformate | Base (e.g., triethylamine) | Ethyl (1,4-dioxepan-6-yl)carbamate |
| Phenyl isocyanate | Inert solvent | N-phenyl-N'-(1,4-dioxepan-6-yl)urea |
Alkylation and Acylation Reactions
The amine functionality can undergo both alkylation and acylation to form a diverse range of derivatives.
Alkylation: N-alkylation of 1,4-Dioxepan-6-amine can be achieved using various alkylating agents, such as alkyl halides. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride), is another powerful method for introducing alkyl groups.
A notable example of a reaction involving the amine functionality is its use in the synthesis of imidazolone (B8795221) derivatives, which are of interest as potential kinase inhibitors. rsc.org In a specific instance, this compound was reacted with a (5Z)-5-heteroarylmethylene-2-thioxo-imidazolidin-4-one derivative in the presence of a non-nucleophilic base, diisopropylethylamine (DIPEA), at elevated temperatures. rsc.orgacs.org This reaction likely proceeds via an initial S-alkylation of the thioxo-imidazolidinone followed by a nucleophilic attack of the 1,4-dioxepan-6-amine, displacing the sulfur-containing group to form the final product.
In a study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines, the related compound 1,4-diazepane-6-amine undergoes a carbonyl amine condensation with 4-alkoxy-2-hydroxybenzaldehydes, followed by reductive amination with sodium borohydride. nih.gov This demonstrates the capability of a primary amine on a seven-membered heterocyclic ring to undergo such transformations.
Acylation: As discussed in the amidation section, acylation with acyl chlorides and anhydrides is a common reaction. More complex acylation reactions have also been reported. For example, the amine can react with activated esters or other acyl transfer reagents.
Table 2: Alkylation and Acylation Reaction Examples
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | (5Z)-5-(Benzo[d]thiazol-6-ylmethylene)-2-thioxo-imidazolidin-4-one | DIPEA, 120 °C | (Z)-2-((1,4-dioxepan-6-yl)amino)-5-(benzo[d]thiazol-6-ylmethylene)-3,5-dihydro-4H-imidazol-4-one | acs.org |
| Reductive Amination | 4-Alkoxy-2-hydroxybenzaldehyde, Sodium borohydride | One-pot synthesis | N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepan-6-amines (analogous reaction) | nih.gov |
Formation of Imines and Related Derivatives
The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The hydrochloride salt of the starting material can itself serve as the acid catalyst, although careful pH control is often necessary for optimal results.
The formation of imines is a reversible process, and the resulting imines can be valuable intermediates for further transformations. For example, they can be reduced to secondary amines (reductive amination, as mentioned in the alkylation section) or reacted with various nucleophiles.
Reactions at the Dioxepane Ring
The 1,4-dioxepane ring, being a cyclic acetal (B89532), is susceptible to reactions that involve the cleavage of its carbon-oxygen bonds, particularly under acidic conditions. The unsubstituted methylene (B1212753) groups of the ring also present potential sites for functionalization, although this is generally more challenging.
Ring-Opening and Ring-Contraction Reactions
Ring-Opening: The 1,4-dioxepane ring is expected to be susceptible to acid-catalyzed hydrolysis, which would lead to the cleavage of the acetal functionality. nih.gov This reaction would likely yield the corresponding diol and aldehyde/ketone fragments from which the ring was notionally derived. Strong Brønsted acids or Lewis acids can promote this ring-opening. For instance, treatment with hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to cleave the ether linkages. The manufacturing process of 1,4-dioxane, a related six-membered cyclic ether, involves acid-catalyzed dehydration and ring closure, highlighting the reversibility of this process under acidic conditions. nih.gov
Ring-Contraction: While specific examples of ring-contraction of 1,4-dioxepane are scarce in the literature, related systems offer insights into potential pathways. For instance, Lewis acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines, which are unsaturated seven-membered cyclic acetals, has been shown to yield substituted tetrahydrofurans, representing a ring-contraction process. nih.gov This suggests that under appropriate Lewis acidic conditions, the 1,4-dioxepane ring in the target molecule could potentially undergo rearrangement to a smaller, more stable five-membered ring system. General principles of ring contraction often involve the formation of a cationic intermediate followed by a 1,2-alkyl or aryl shift. chemistrysteps.com
Functionalization of Unsubstituted Ring Positions
The direct functionalization of the unsubstituted C-H bonds of the 1,4-dioxepane ring is a challenging but potentially powerful strategy for introducing new substituents. Modern methods for C-H activation, often employing transition metal catalysts, could in principle be applied to the 1,4-dioxepane system. rsc.org
Research on the C-H activation of other cyclic ethers, such as tetrahydrofuran (B95107) and 1,4-dioxane, has demonstrated that functionalization at the α-position to the ether oxygen is often favored. acs.org These reactions can proceed via radical-mediated pathways or through organometallic intermediates. For example, free radical-initiated reactions have been developed for the functionalization of cyclic ethers. rsc.org It is conceivable that similar strategies could be adapted for the selective functionalization of the C-H bonds in the 1,4-dioxepane ring of the target molecule, although specific research in this area is limited.
Exploration of Stereochemical Transformations and Control
The presence of a stereogenic center in this compound necessitates the use of stereoselective synthetic methods or resolution techniques to obtain enantiomerically pure forms. The two primary approaches to achieve this are the synthesis from chiral precursors or the separation of racemic mixtures.
One established method for obtaining enantiopure amines is through classical resolution, which involves the formation of diastereomeric salts. libretexts.org This technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated by methods such as fractional crystallization. onyxipca.com Subsequent removal of the chiral auxiliary yields the separated enantiomers of the amine. libretexts.org The efficiency of this process is highly dependent on the choice of the resolving agent and the crystallization solvent. onyxipca.com
Another powerful strategy is asymmetric synthesis, which aims to create the desired stereoisomer directly. This can be accomplished through various methods, including the use of chiral auxiliaries, chiral catalysts, or enzymes. For instance, the synthesis of chiral 1,4-diazepanes has been achieved via an enzymatic intramolecular asymmetric reductive amination, highlighting the potential of biocatalysis in creating chiral cyclic amines. researchgate.net Similarly, stereoselective syntheses of other heterocyclic systems, such as pinane-based 2-amino-1,3-diols, have been developed utilizing stereoselective aminohydroxylation processes. beilstein-journals.org
In the context of seven-membered rings like 1,4-dioxepane, stereocontrol can be challenging. However, research into the synthesis of related structures, such as 6/7/6-fused heterocycles, has demonstrated that high levels of stereoselectivity can be achieved through carefully designed reaction sequences, for example, using an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. rsc.org Furthermore, the synthesis of chiral polysubstituted oxazepanes has been accomplished through regio- and stereoselective 7-endo cyclization, where the stereoselectivity is primarily controlled by the substrate's conformation. nih.gov
Table 1: Strategies for Stereochemical Control in Heterocyclic Amines
| Strategy | Description | Key Considerations |
|---|---|---|
| Classical Chiral Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation and removal of the auxiliary. libretexts.org | Choice of resolving agent and solvent system is critical for efficient separation. onyxipca.com |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of the racemic mixture. | High enantioselectivity can be achieved under mild conditions. |
| Asymmetric Synthesis from Chiral Pool | Synthesis starting from readily available enantiopure starting materials. | Availability of suitable chiral precursors. |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. nih.gov | The auxiliary must be easily attached and removed without affecting the desired product. |
| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to favor the formation of one enantiomer. rsc.org | Catalyst efficiency and enantioselectivity are key performance indicators. |
| Biocatalysis | Employment of enzymes to catalyze stereoselective transformations, such as asymmetric amination. researchgate.net | Offers high selectivity and environmentally benign reaction conditions. |
The successful application of these strategies to this compound would enable the isolation and evaluation of its individual enantiomers, a crucial step in understanding its structure-activity relationship.
Advanced Research Applications and Potentials in Chemical Sciences Non Pharmacological/non Clinical
Role as a Synthetic Intermediate for Complex Molecules
The reactivity of the primary amine group, combined with the specific stereochemical properties of the dioxepane ring, positions 1,4-Dioxepan-6-amine (B1426246) hydrochloride as a valuable building block in organic synthesis.
Quinazolines are a class of heterocyclic compounds composed of fused benzene (B151609) and pyrimidine (B1678525) rings, which are of significant interest in various fields of chemistry. ambeed.com The synthesis of quinazoline (B50416) derivatives often involves the condensation of an amine with a suitable carbonyl-containing precursor or an ortho-amino-substituted aromatic nitrile or ketone. 1,4-Dioxepan-6-amine hydrochloride can serve as the amine source, introducing the dioxepane moiety into the final quinazoline structure.
A representative synthetic approach could involve the reaction of 1,4-Dioxepan-6-amine with a 2-fluorobenzonitrile (B118710) derivative. In this type of reaction, the amine displaces the fluorine atom via nucleophilic aromatic substitution, followed by a cyclization step to form the quinazoline ring system. The incorporation of the dioxepane group can influence the physicochemical properties, such as solubility and conformation, of the resulting quinazoline derivative.
Table 1: Potential Quinazoline Scaffolds from 1,4-Dioxepan-6-amine
| Starting Material (Example) | Reagent | Resulting Moiety | Potential Application Area (Non-Clinical) |
|---|---|---|---|
| 2-Fluorobenzonitrile | 1,4-Dioxepan-6-amine | 4-(1,4-Dioxepan-6-ylamino)quinazoline | Material science, ligand synthesis |
| 2-Aminobenzophenone | 1,4-Dioxepan-6-amine | 2-Phenyl-N-(1,4-dioxepan-6-yl)quinazolin-4-amine | Synthetic chemistry research |
| 2-Chloromethyl-4-methylquinazoline ambeed.com | 1,4-Dioxepan-6-amine | N-((4-Methylquinazolin-2-yl)methyl)-1,4-dioxepan-6-amine | Heterocyclic chemistry studies |
Precursor in Heterocycle Synthesis
Beyond quinazolines, the amine functionality of this compound allows it to be a precursor for a wide array of other heterocyclic systems. Its utility stems from its ability to participate in various classical and modern organic reactions that form rings. For instance, it can react with diketones to form substituted pyrroles (Paal-Knorr synthesis), with α,β-unsaturated carbonyl compounds to yield pyrimidines or other nitrogen-containing heterocycles, or be used in multicomponent reactions to build complex molecular frameworks in a single step. The dioxepane ring remains as a key structural feature, imparting a specific three-dimensional shape to the final molecule.
Investigation of Biological Activity and Receptor Interactions (excluding pharmacological/clinical)
The compound's structure is well-suited for fundamental research into how molecules are recognized by biological systems, particularly in non-therapeutic contexts such as olfaction and basic protein-ligand interaction studies.
The study of structure-odor relationships (SORs) is a complex field that seeks to understand how a molecule's chemical structure translates into a perceived scent. researchgate.net This process begins with the interaction of an odorant molecule with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the nasal cavity. researchgate.net The size, shape, and functional groups of a molecule are critical determinants of its ability to bind to and activate specific ORs. nih.govnih.gov
While direct studies on this compound are not prominent, its features are relevant to SOR research. The seven-membered dioxepane ring provides a conformationally restrained scaffold. Researchers can synthesize a series of related dioxepane derivatives to systematically probe how changes in ring conformation or substituent position affect odor. For example, comparing the odor profile of 1,4-Dioxepan-6-amine with its six-membered (dioxane) or five-membered (dioxolane) analogues could provide insight into how the size and flexibility of the heterocyclic ring influence binding to a specific olfactory receptor. The presence of both ether and amine functional groups offers multiple points of potential interaction (hydrogen bonding, dipole-dipole) within the receptor's binding pocket. scispace.com
Table 2: Molecular Features of 1,4-Dioxepan-6-amine for Olfactory Studies
| Molecular Feature | Description | Potential Role in Olfactory Interaction |
|---|---|---|
| Heterocyclic Ring | Seven-membered 1,4-dioxepane ring | Provides a specific 3D shape and size for receptor fitting. |
| Functional Groups | Primary amine (-NH2), two ether (-O-) linkages | Act as hydrogen bond donors/acceptors to interact with receptor amino acid residues. |
| Polarity | Polar molecule | Influences volatility and solubility in the olfactory mucus. |
| Conformational Flexibility | Semi-rigid due to the ring structure | Limits the number of possible binding conformations, aiding in the study of specific receptor-ligand poses. |
Potential as Ligands in Non-Biological Systems (e.g., metal complexation)
The amine and ether groups in 1,4-Dioxepan-6-amine make it a potential ligand for coordinating with metal ions. researchgate.net The nitrogen atom of the amine group possesses a lone pair of electrons that can readily form a coordinate bond with a metal center. Furthermore, the oxygen atoms of the dioxepane ring can also participate in coordination, potentially allowing the molecule to act as a bidentate or even tridentate ligand, forming a chelate ring with the metal. nih.gov The formation of such metal complexes can lead to new materials with interesting catalytic, magnetic, or structural properties. science.gov
The study of how this ligand coordinates to different metals (e.g., transition metals like copper, zinc, or palladium) can provide fundamental insights into coordination chemistry. nih.govrsc.org Researchers can investigate the stability constants of the resulting complexes, their geometries (e.g., square planar, tetrahedral, octahedral), and the influence of the dioxepane ring on the electronic properties of the metal center. nih.gov These studies are purely academic, aiming to expand the fundamental knowledge of metal-ligand interactions. nih.gov
In fundamental biochemistry and biophysics, understanding the principles of molecular recognition between a ligand and a protein is a primary goal. nih.gov this compound can serve as a model ligand or as a scaffold for creating chemical probes to explore the binding pockets of proteins for purely academic purposes.
Its relatively rigid ring structure helps to reduce the entropic penalty upon binding to a protein, and its functional groups can form specific hydrogen bonds and electrostatic interactions with amino acid residues. By synthesizing derivatives—for example, by attaching a fluorescent tag or a photo-crosslinking group—researchers can use these molecules to map the topology of a protein's binding site. The dioxepane moiety acts as a structural anchor, allowing for systematic exploration of the space within the binding pocket. This type of research is not aimed at creating a drug, but at answering fundamental questions about why and how proteins bind to specific small molecules.
Application in Material Science Research
The unique structural characteristics of this compound, namely the seven-membered dioxepane ring and the primary amine group, position it as a compound of interest in advanced material science research. Its potential extends to the development of novel polymers and complex supramolecular architectures, driven by the combination of its cyclic ether framework and the reactive amine functionality.
Polymer Chemistry Applications of Dioxepane Monomers
The dioxepane scaffold is a recognized building block in polymer chemistry, primarily utilized in ring-opening polymerization (ROP) to create biodegradable and functional polyesters and polyacetals. While direct polymerization studies of this compound are not extensively documented in publicly available literature, the broader family of dioxepane monomers provides a strong basis for its potential applications.
Dioxepane derivatives are valuable monomers for synthesizing polymers with tailored properties. For instance, the polymerization of monomers like 1,5-dioxepan-2-one (B1217222) leads to the formation of aliphatic polyesters, which are of significant interest for biomedical applications due to their biodegradability. acs.org The polymerization can be initiated by various catalysts, including tin-based compounds like stannous octoate, to produce high molecular weight polymers. nih.gov
Furthermore, functionalized dioxepane monomers allow for the creation of polymers with specific chemical handles for post-polymerization modification. A notable example is the ring-opening polymerization of 3-methylene-1,5-dioxepan-2-one, which results in a polyester (B1180765) with pendant methylene (B1212753) groups. nih.gov These groups can be subsequently modified, for example, through thiol-Michael addition reactions, to introduce a wide range of functionalities to the polymer chain. nih.gov This highlights the potential of amine-functionalized monomers like this compound to be incorporated into polymer backbones, providing a primary amine group for further chemical transformations or for its inherent properties.
The cationic ring-opening polymerization of 1,3-dioxepane (B1593757) has also been explored to create "living" polymers, which allows for the synthesis of block and graft copolymers with controlled molecular weights and architectures. cdnsciencepub.comcdnsciencepub.com This level of control is crucial for designing advanced materials with specific performance characteristics. The presence of the amine group in this compound suggests it could act as a functional monomer in such polymerization reactions, potentially influencing polymerization kinetics and the properties of the resulting polymer. For example, a related compound, 2-(1,4-Dioxepan-6-yl)ethan-1-amine, is noted for its role as a building block in synthesizing polyetheramines used in epoxy resins and coatings. evitachem.com
The radical ring-opening polymerization of cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane, is another important route to creating degradable polymers with ester linkages in their backbones. rsc.org These polymers are being investigated for applications ranging from drug delivery to developing more sustainable materials. digitellinc.comelsevierpure.com The incorporation of a functional monomer like this compound into such systems could impart new properties, such as pH-responsiveness, due to the basic nature of the amine group.
A summary of various dioxepane monomers and their polymerization characteristics is presented in the table below.
| Monomer Name | Polymerization Method | Key Features of Resulting Polymer |
| 1,5-Dioxepan-2-one | Ring-Opening Polymerization | Biodegradable aliphatic polyester |
| 3-Methylene-1,5-dioxepan-2-one | Ring-Opening Polymerization | Functional polyester with pendant methylene groups for post-modification |
| 1,3-Dioxepane | Cationic Ring-Opening Polymerization | Living polymers for block and graft copolymers |
| 2-Methylene-1,3-dioxepane | Radical Ring-Opening Polymerization | Degradable polymers with backbone ester linkages |
Role in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The structure of this compound, featuring both hydrogen bond donors (the amine group) and acceptors (the ether oxygens), makes it a compelling candidate for the construction of supramolecular assemblies.
The primary amine group can readily participate in hydrogen bonding, acting as a donor to form directional interactions with suitable acceptor molecules. Similarly, the oxygen atoms within the dioxepane ring can act as hydrogen bond acceptors. This dual functionality allows for the potential formation of self-assembled structures, such as networks or capsules, driven by intermolecular hydrogen bonds.
Furthermore, the cyclic nature of the dioxepane ring makes it a potential guest molecule for various host systems in host-guest chemistry, a central concept in supramolecular science. Macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are known to encapsulate guest molecules of appropriate size and polarity. nih.gov The dioxepane ring of this compound could potentially fit within the cavity of such hosts, leading to the formation of inclusion complexes. The amine hydrochloride moiety would likely reside at the rim of the host molecule, interacting with the surrounding solvent or other components of the supramolecular system.
The development of stimuli-responsive supramolecular systems is a major area of research. taylorandfrancis.com The amine group in this compound provides a pH-responsive handle. At neutral or acidic pH, the amine group is protonated (as in the hydrochloride salt), making it charged and more hydrophilic. Upon addition of a base, the amine group can be deprotonated, becoming neutral and more hydrophobic. This change in protonation state and, consequently, in solubility and intermolecular interactions, can be used to trigger the assembly or disassembly of a supramolecular structure. This pH-responsiveness is a highly sought-after property for applications such as controlled release systems and smart materials.
The principles of supramolecular chemistry are increasingly being applied to create complex and functional materials from relatively simple building blocks. taylorandfrancis.com The combination of a flexible cyclic ether and a functional amine group in this compound provides a versatile platform for designing new supramolecular systems with potential applications in various areas of chemical science.
Future Research Directions and Open Questions
Development of Novel and Efficient Synthetic Routes
The current synthetic strategies for incorporating the 1,4-dioxepan-6-amine (B1426246) moiety often involve multi-step processes. Future research should focus on the development of more streamlined and efficient synthetic routes to 1,4-Dioxepan-6-amine hydrochloride and its derivatives.
Key areas for exploration include:
Stereoselective Synthesis: The development of methods for the enantioselective synthesis of (R)- and (S)-1,4-Dioxepan-6-amine hydrochloride is of paramount importance. Chiral amines are crucial components in many pharmaceuticals, and the biological activity of enantiomers can differ significantly. openaccessgovernment.org Methods such as asymmetric hydrogenation of a suitable precursor or the use of chiral auxiliaries could be explored. acs.org
One-Pot Reactions: Designing one-pot syntheses that combine the formation of the dioxepane ring with the introduction of the amine functionality would significantly improve efficiency by reducing the number of isolation and purification steps.
Alternative Ring-Forming Strategies: Investigation into alternative cyclization strategies for forming the 1,4-dioxepane ring, such as ring-closing metathesis or intramolecular etherification under milder conditions, could lead to higher yields and greater substrate scope. The synthesis of related 1,4-dioxepan-6-ones often involves a Williamson etherification followed by oxidation, suggesting that alternative pathways to the amine could be developed from such ketone intermediates. researchgate.net
A comparison of potential synthetic strategies is outlined in the table below:
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Asymmetric Hydrogenation | High enantioselectivity, atom economy. | Catalyst expense, optimization of reaction conditions. |
| Chiral Pool Synthesis | Readily available starting materials. | Limited diversity of obtainable stereoisomers. |
| One-Pot Reactions | Increased efficiency, reduced waste. | Compatibility of reagents and reaction conditions. |
| Ring-Closing Metathesis | Mild reaction conditions, functional group tolerance. | Catalyst sensitivity, availability of precursors. |
Comprehensive Mechanistic Studies of Reactions Involving this compound
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations.
Future mechanistic studies should address:
Kinetics of Nucleophilic Substitution: Detailed kinetic studies of its reactions, for example, with electrophilic partners in the synthesis of kinase inhibitors, would provide valuable data on reaction rates and the influence of reaction parameters. nih.govnih.gov Mechanistic modeling, similar to that applied to general epoxy-amine reactions, could elucidate the role of the dioxepane ring in modulating the nucleophilicity of the amine. researchgate.netacs.orgcapes.gov.br
Role of the Dioxepane Ring: Investigating the electronic and steric effects of the seven-membered dioxepane ring on the reactivity of the amine group. The conformational flexibility of the dioxepane ring may play a significant role in transition state stabilization.
Catalyst Effects: A systematic study of different catalysts (e.g., Lewis acids, organocatalysts) on the reactions of this compound could lead to the discovery of more efficient and selective transformations.
In-depth Exploration of Structure-Function Relationships beyond Traditional Medicinal Chemistry
While its role as a scaffold in medicinal chemistry is emerging, the intrinsic properties of this compound could be harnessed in other areas.
Future research could focus on:
Specific Enzymatic Interactions: Beyond its use as a building block, studies could explore if the molecule itself or its simple derivatives have any inhibitory or modulatory effects on enzymes. The presence of the cyclic ether and amine functionalities could lead to specific hydrogen bonding interactions. drugdesign.org
Material Properties: Polyetheramines are known for their use as curing agents for epoxy resins and in the formation of polyurethanes. evitachem.com Investigating the potential of this compound and its polymers in material science could open up new applications. The flexible dioxepane backbone might impart unique properties to resulting polymers.
Coordination Chemistry: The amine functionality and the ether oxygens of the dioxepane ring could act as ligands for metal ions. Exploring the coordination chemistry of this compound could lead to the development of novel catalysts or imaging agents.
Advanced Computational Modeling for Predictive Chemistry and Rational Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work.
Future computational studies on this compound could include:
Conformational Analysis: A detailed computational study of the conformational landscape of the 1,4-dioxepane ring and its influence on the presentation of the amine group for reaction.
Reactivity Prediction: Using density functional theory (DFT) and other quantum chemical methods to model reaction pathways and predict the activation energies for its various reactions. This can help in understanding reaction mechanisms and in selecting optimal reaction conditions. nih.gov
Virtual Screening: Employing the structure of this compound in virtual screening campaigns to identify potential protein targets, which could suggest new therapeutic applications.
The following table outlines potential computational approaches and their expected outcomes:
| Computational Method | Research Focus | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic properties. | Activation energies, reaction pathways, charge distribution. |
| Molecular Dynamics (MD) | Conformational dynamics, solvent effects. | Preferred conformations, interaction with solvent molecules. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular interactions. | Nature and strength of hydrogen bonds and other weak interactions. nih.gov |
Exploration of Stereoisomeric Effects on Chemical and Biological Activities
The chirality of this compound is a critical aspect that warrants further investigation. The differential effects of its enantiomers are largely unknown.
Key future research directions include:
Chiral Separation: Development of robust methods for the separation of the racemic mixture of this compound, for example, by chiral chromatography or diastereomeric salt formation.
Stereospecific Biological Evaluation: Once the pure enantiomers are obtained, a systematic evaluation of their individual biological activities is essential. It is well-established that the pharmacological and toxicological profiles of enantiomers can be vastly different. openaccessgovernment.org
Asymmetric Synthesis and Catalysis: Investigating the use of the individual enantiomers as chiral catalysts or ligands in asymmetric synthesis. Chiral amines are widely used in asymmetric catalysis to induce stereoselectivity in chemical reactions. alfachemic.commerckmillipore.com
The distinct properties of enantiomers are a fundamental concept in pharmacology, as highlighted by numerous examples where one enantiomer is therapeutic while the other is inactive or even harmful.
Q & A
Basic Questions
Q. What analytical techniques are recommended for characterizing 1,4-Dioxepan-6-amine hydrochloride in academic research?
- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection to assess purity and resolve structural analogs, ensuring resolution (R ≥ 1.5) between closely eluting peaks as per USP standards . Complement this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, and mass spectrometry (MS) for accurate molecular weight determination. For quantitative analysis, validate methods using reference standards and replicate measurements to ensure precision (RSD < 2%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Conduct all experiments in a fume hood with proper personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Store the compound in a desiccator at 2–8°C to prevent hydrolysis. In case of exposure, follow OSHA HCS guidelines: flush skin/eyes with water for 15 minutes, and seek medical observation for 48 hours due to potential delayed toxicity .
Q. How should researchers conduct a systematic literature review for this compound?
- Methodological Answer : Use databases like PubMed, SciFinder, and ProQuest with keywords such as "this compound," "synthesis," and "analytical methods." Filter results by peer-reviewed journals and prioritize studies citing USP or ICH guidelines for methodological rigor. Exclude non-academic sources (e.g., commercial websites) to ensure reliability .
Q. What documentation standards are critical for reporting experimental procedures involving this compound?
- Methodological Answer : Include detailed descriptions of instrumentation (make/model), reagent purity, and synthesis conditions (temperature, solvent ratios). Adhere to IUPAC naming conventions and provide spectral data (NMR shifts, MS peaks) in supplementary materials. Clearly label figures/tables with error margins and statistical significance (e.g., p-values) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies by incubating the compound at 40°C/75% RH and pH ranges (1–13) for 4–12 weeks. Use HPLC to monitor degradation products and calculate kinetic parameters (e.g., t90). Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative stability .
Q. What strategies can resolve contradictions in spectral data (e.g., NMR vs. MS) across independent studies?
- Methodological Answer : Replicate experiments under standardized conditions (solvent, concentration, instrument calibration). Cross-validate results using orthogonal techniques: compare NMR coupling constants with computational simulations (DFT) and confirm MS fragmentation patterns with isotopic labeling. Statistically analyze discrepancies using t-tests or ANOVA .
Q. How can synthesis protocols be optimized to maximize yield while minimizing byproduct formation?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test variables like reaction time, temperature, and catalyst concentration. Use HPLC-MS to track intermediate formation and optimize quenching steps. Purify via recrystallization (e.g., ethanol/water mixtures) and characterize crystals via X-ray diffraction to confirm purity .
Q. What advanced techniques are suitable for studying the compound’s interaction with biological systems (e.g., enzyme inhibition)?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). Pair with molecular docking simulations to identify interaction sites. Validate findings using in vitro assays (e.g., enzyme activity measurements with positive/negative controls) and report IC50 values with 95% confidence intervals .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
